molecular formula C10H10N4 B13568094 2-(6-Amino-1h-indazol-1-yl)propanenitrile

2-(6-Amino-1h-indazol-1-yl)propanenitrile

Cat. No.: B13568094
M. Wt: 186.21 g/mol
InChI Key: WMYROGRBADPTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-1H-indazol-1-yl)propanenitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound features an indazole core with an amino group at the 6-position and a propanenitrile group at the 2-position, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-1H-indazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-1-(6-nitro-1H-indazol-1-yl)propanenitrile with a reducing agent to convert the nitro group to an amino group . The reaction conditions often involve the use of palladium catalysts and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Amino-1H-indazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Amino-1H-indazol-1-yl)propanenitrile involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-1H-indazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group and a nitrile group on the indazole core makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(6-aminoindazol-1-yl)propanenitrile

InChI

InChI=1S/C10H10N4/c1-7(5-11)14-10-4-9(12)3-2-8(10)6-13-14/h2-4,6-7H,12H2,1H3

InChI Key

WMYROGRBADPTKE-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

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